

# evolutionary origin of the colibactin pks island

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An in-depth technical guide to the evolutionary origin of the **colibactin** pks island.

## Introduction

The pks island, a 54 kb genomic island, encodes the biosynthetic machinery for **colibactin**, a genotoxic secondary metabolite.<sup>[1]</sup> **Colibactin** has garnered significant interest within the scientific community due to its ability to induce double-stranded DNA breaks in eukaryotic cells, leading to cell cycle arrest and apoptosis.<sup>[1][2]</sup> This activity has been implicated in the pathogenesis of various diseases, including colorectal cancer.<sup>[1][3][4]</sup> The pks island is found in various members of the Enterobacteriaceae family, and its dissemination is a key factor in the evolution of pathogenic bacteria.<sup>[1][2][5]</sup> This technical guide provides a comprehensive overview of the evolutionary origin of the **colibactin** pks island, its phylogenetic distribution, genetic architecture, and the experimental methodologies used for its study.

## Phylogenetic Distribution and Prevalence

The **colibactin** pks island is not ubiquitous among Enterobacteriaceae but is instead found in specific phylogenetic lineages. It is most predominantly associated with *Escherichia coli* of phylogroup B2.<sup>[2][3][4][6][7][8]</sup> However, its presence has also been documented in other *E. coli* phylogroups, including A, B1, and D, as well as in other bacterial species such as *Klebsiella pneumoniae*, *Enterobacter aerogenes*, and *Citrobacter koseri*.<sup>[2][5][9][10]</sup> The prevalence of the pks island varies significantly depending on the bacterial source and clinical context.

## Quantitative Data on pks Island Prevalence

The following tables summarize the prevalence of the **colibactin** pks island across various studies.

Table 1: Prevalence of the pks Island in *Escherichia coli* Strains

Study Focus	Total Isolates	pks -positive	Prevalence (%)	Key Findings	Reference
E. coli from bacteremia and fecal samples	131 (62 blood, 69 fecal)	36 (blood), 22 (fecal)	58% (blood), 32% (fecal)	Significantly associated with bacteremia and phylogroup B2.	[6][7]
E. coli from human and bovine hosts	785 (278 human fecal, 418 bovine fecal)	62 (human), 12 (bovine)	22.3% (human), 2.9% (bovine)	Predominantly in human B2 isolates, but also in bovine A and B1 isolates.	[9][10]
Diverse E. coli isolates	1,092	104	9.5%	Mostly in extraintestinal pathogenic E. coli (ExPEC) of phylogroup B2.	[2]
E. coli from ulcerative colitis patients	15	13	86.7%	High prevalence in ulcerative colitis-associated E. coli.	[3][4]
Publicly available E. coli genomes	2,654	158	6.0%	Majority of pks-positive isolates belong to phylogroup B2.	[3][4]

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Publicly available E. coli genomes	4,090	530	13.0%	Significant association with phylogroup B2 (82.2%).	[11]
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Table 2: Prevalence of the pks Island in other Enterobacteriaceae

Bacterial Species	Total Isolates	pks -positive	Prevalence (%)	Reference
Klebsiella pneumoniae	141	5	3.5%	[2]
Enterobacter aerogenes	11	3	27.3%	[2]
Citrobacter koseri	Not specified	1	-	[2]

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## Genetic Architecture and Conservation

The **colibactin** pks island is a discrete genetic unit with several hallmark features of a horizontally acquired genomic region.[2][12] These include:

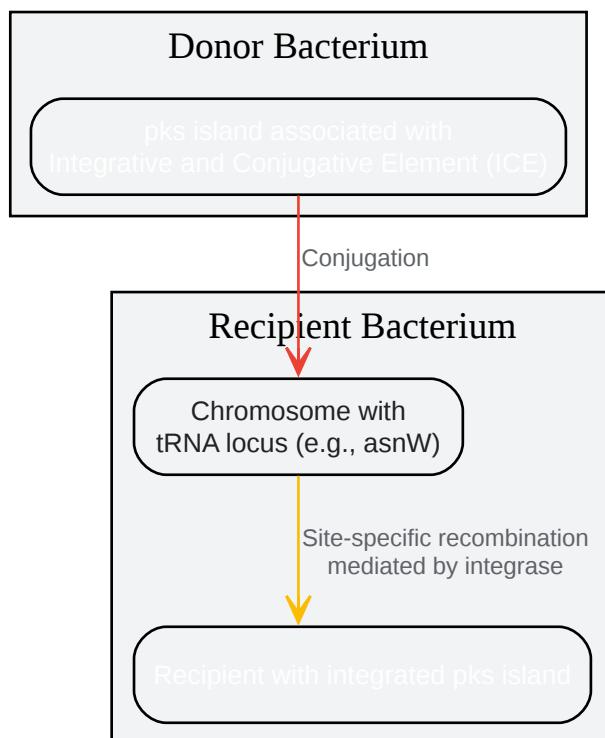
- Chromosomal Insertion: The island is often inserted at specific tRNA loci, with the *asnW* tRNA locus being a common integration site in *E. coli* of phylogroup B2.[2][5][12][13] Other insertion sites, such as the *asnU* and *asnV* tRNA loci, have also been identified.[10][14]
- Integrase Gene: The presence of a P4-like integrase gene within the island suggests a mechanism for its integration into the host chromosome.[2][12]
- Direct Repeats: The island is flanked by direct repeats, which are characteristic of site-specific recombination events.[2][12][13]
- G+C Content: The G+C content of the pks island is often different from that of the host genome, further indicating its foreign origin.[2]

The genetic structure of the pks island is highly conserved across different bacterial species.[\[5\]](#) [\[9\]](#) It comprises a cluster of 19 genes, designated clbA to clbS, which encode the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes required for **colibactin** biosynthesis.[\[1\]](#) While the overall gene content and organization are well-maintained, some structural variations, such as variable numbers of tandem repeats (VNTRs) in intergenic regions, have been observed.[\[2\]](#)[\[5\]](#)[\[13\]](#)

## Evolutionary Dissemination: The Role of Horizontal Gene Transfer

Horizontal gene transfer (HGT) is the primary mechanism driving the dissemination of the **colibactin** pks island among Enterobacteriaceae.[\[9\]](#)[\[15\]](#) The presence of the island in diverse phylogenetic lineages and species is strong evidence for its mobility.[\[2\]](#)[\[5\]](#)[\[9\]](#) In some instances, the pks island is associated with integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a donor to a recipient cell.[\[2\]](#)[\[5\]](#)[\[16\]](#) This association provides a direct mechanism for the spread of the **colibactin**-producing phenotype.

## Logical Relationship: Proposed Mechanism of pks Island Acquisition



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Caption: Proposed mechanism of horizontal gene transfer of the pks island.

## Experimental Protocols

The study of the **colibactin** pks island relies on a combination of molecular, genomic, and functional assays.

### PCR-based Detection of the pks Island

Polymerase Chain Reaction (PCR) is a rapid and widely used method for screening bacterial isolates for the presence of the pks island.<sup>[5][6][8][13]</sup> This technique involves the use of primers that target specific genes within the island.

- **Target Genes:** Commonly targeted genes include clbB and clbN (markers for the 5' and 3' regions), as well as clbA and clbQ.<sup>[6][8]</sup>
- **Primer Design:** Primers are designed to be specific to the pks island genes to avoid cross-reactivity with other bacterial genes.

- Protocol:
  - DNA Extraction: Genomic DNA is extracted from the bacterial isolate.
  - PCR Amplification: The extracted DNA is used as a template in a PCR reaction with pks-specific primers.
  - Thermocycling Conditions: A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
  - Gel Electrophoresis: The PCR products are visualized by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.

A more advanced PCR-based method is the PCR-assisted impedimetric biosensor, which allows for the selective detection of pks island genes with high sensitivity.[\[17\]](#)[\[18\]](#)[\[19\]](#) This technique immobilizes a forward primer onto a gold electrode surface and detects changes in electrical impedance upon PCR amplification of the target gene.[\[17\]](#)[\[19\]](#)

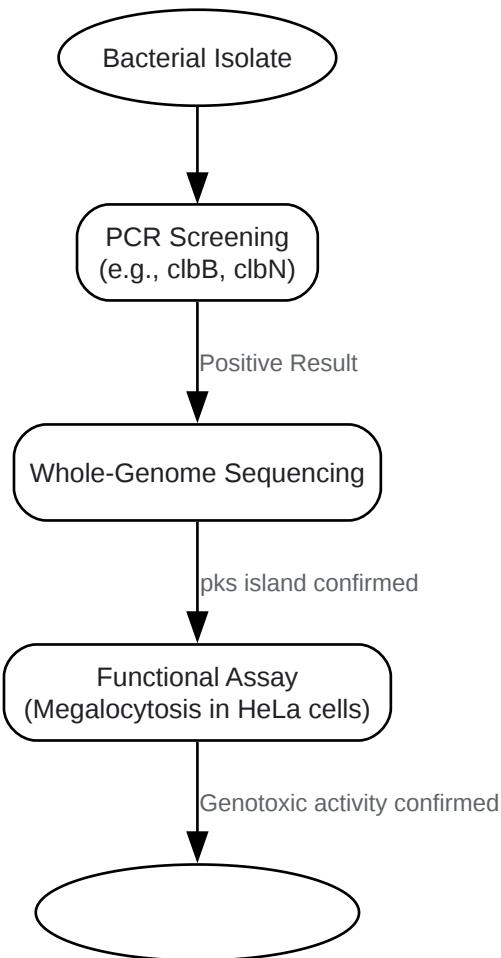
## Whole-Genome Sequencing and Bioinformatic Analysis

Whole-genome sequencing (WGS) provides a comprehensive approach to identify and characterize the pks island.

- Sequencing: Genomic DNA is sequenced using next-generation sequencing platforms.
- Bioinformatic Workflow:
  - Genome Assembly: The sequencing reads are assembled into a draft or complete genome.
  - pks Island Detection: The assembled genome is screened for the presence of the pks island using BLAST-based methods against a reference pks island sequence (e.g., from *E. coli* strain IHE3034, accession no. AM229678).[\[20\]](#)
  - Annotation: The genes within the identified pks island are annotated to confirm the presence of the complete biosynthetic cluster.

- Phylogenetic Analysis: WGS data is used to determine the phylogenetic relationship of the pks-positive isolate to other bacteria.

## Experimental Workflow: Identification of pks+ Bacteria



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Caption: Experimental workflow for the identification and characterization of pks-positive bacteria.

## Functional Assays for Colibactin Activity

Functional assays are essential to confirm that the identified pks island is functional and produces active **colibactin**.

- Cell Culture-based Assays: The most common functional assay involves co-culturing the bacterial isolate with a eukaryotic cell line, such as HeLa cells.[2]

- Phenotypic Readouts: The production of active **colibactin** results in characteristic cytopathic effects, including:
  - Megalocytosis: A significant enlargement of the cells.[2]
  - Cell Cycle Arrest: Arrest of the cell cycle, typically at the G2/M phase.[1][2]
- Protocol:
  - Cell Seeding: HeLa cells are seeded in a multi-well plate.
  - Bacterial Infection: The cells are infected with the bacterial isolate at a specific multiplicity of infection (MOI).
  - Co-incubation: The co-culture is incubated for a defined period (e.g., 4-72 hours).
  - Microscopic Analysis: The cells are observed under a microscope for evidence of megalocytosis and other cytopathic effects.

## Conclusion and Future Perspectives

The evolutionary origin of the **colibactin** pks island is a compelling example of bacterial evolution driven by horizontal gene transfer. Its dissemination across different species and phylogenetic lineages of Enterobacteriaceae highlights the plasticity of bacterial genomes and the role of mobile genetic elements in the spread of virulence factors. The strong association of the pks island with pathogenic strains, particularly extraintestinal pathogenic *E. coli*, underscores its importance in bacterial pathogenesis.

Future research should focus on several key areas:

- Understanding the selective pressures that favor the acquisition and maintenance of the pks island in different ecological niches.
- Investigating the full diversity of pks islands and their associated mobile genetic elements in a wider range of bacterial species.
- Elucidating the regulatory networks that control the expression of the pks gene cluster.

- Developing novel therapeutic strategies that target the **colibactin** biosynthetic pathway or the bacteria that produce it.

A deeper understanding of the evolutionary dynamics of the **colibactin** pks island will provide valuable insights into the emergence of bacterial pathogens and may pave the way for new approaches to combat infectious diseases and colorectal cancer.

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